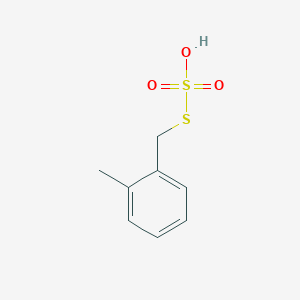
S-(2-Methylbenzyl) O-hydrogen sulfurothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methylbenzyl) O-hydrogen sulfurothioate: is an organosulfur compound with a unique structure that includes a sulfurothioate group attached to a 2-methylbenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 2-methylbenzyl chloride with sodium thiosulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-Methylbenzyl) O-hydrogen sulfurothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-(2-Methylbenzyl) O-hydrogen sulfurothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems and their potential therapeutic applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(2-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with molecular targets such as enzymes and receptors. The sulfurothioate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- S-(2-Aminoethyl) hydrogen sulfurothioate
- S-(2-amino-5-(dimethylamino)phenyl) O-hydrogen sulfurothioate
Comparison: S-(2-Methylbenzyl) O-hydrogen sulfurothioate is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and physical properties compared to other sulfurothioates
Propriétés
Formule moléculaire |
C8H10O3S2 |
|---|---|
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
1-methyl-2-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2/c1-7-4-2-3-5-8(7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Clé InChI |
UAXKTUKKZSOIJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)


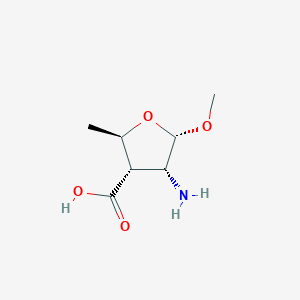
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
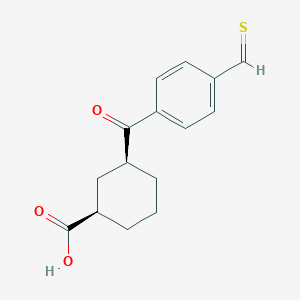

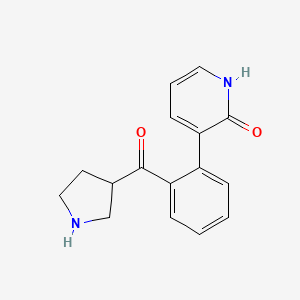
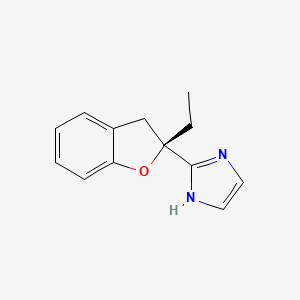

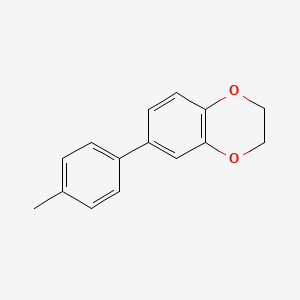
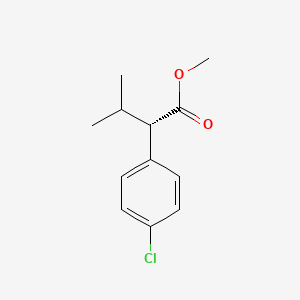
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
